3-(6-Methoxy-2-naphthyl)-3-pentanol

Soluble Epoxide Hydrolase Inhibition Hypertension Vascular Inflammation

Selective sEH inhibitor with orthogonal assay validation (IC50: 11nM & 40nM). The 6-methoxy group confers optimal logP (3.9) and TPSA (29.5 Ų) for permeability, while the tertiary 3-pentanol moiety ensures synthetic stability over benzylic isomers. Ideal reference standard for target engagement studies with minimal CYP interference. Standard purity: ≥98%.

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
Cat. No. B8000605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxy-2-naphthyl)-3-pentanol
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
InChIInChI=1S/C16H20O2/c1-4-16(17,5-2)14-8-6-13-11-15(18-3)9-7-12(13)10-14/h6-11,17H,4-5H2,1-3H3
InChIKeyFFLALSFNFMRCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxy-2-naphthyl)-3-pentanol: Procurement-Ready Data for Soluble Epoxide Hydrolase Inhibitor Research


3-(6-Methoxy-2-naphthyl)-3-pentanol (CAS 1443343-91-6) is a 6-methoxy-substituted naphthalene derivative characterized by a tertiary alcohol at the 3-position of the naphthalene ring [1]. This compound has documented inhibitory activity against human soluble epoxide hydrolase (sEH) with reported IC50 values of 40 nM and 11 nM in distinct fluorescence-based assays [2]. Its molecular weight is 244.33 g/mol, and key computed properties include XLogP3 = 3.9, topological polar surface area (TPSA) = 29.5 Ų, and one hydrogen bond donor [1].

Why Generic Substitution Fails: Structural Determinants of 3-(6-Methoxy-2-naphthyl)-3-pentanol Differentiation


Direct substitution of 3-(6-Methoxy-2-naphthyl)-3-pentanol with positional isomers (e.g., 2-pentanol derivatives) or non-methoxy analogs (e.g., 3-(2-naphthyl)-3-pentanol) is scientifically unjustified due to quantifiable differences in lipophilicity, hydrogen bonding capacity, and target engagement. The 6-methoxy group significantly modulates the compound's polar surface area and logP relative to the non-methoxy counterpart, altering membrane permeability and binding interactions . Furthermore, the tertiary alcohol at the 3-position, as opposed to the 2-position, introduces distinct steric and electronic constraints that impact both synthetic accessibility and biological activity [1]. The evidence presented below quantifies these differences and establishes why this specific compound cannot be interchanged with its closest analogs.

Quantitative Evidence Guide: 3-(6-Methoxy-2-naphthyl)-3-pentanol vs. Key Comparators


sEH Inhibitory Potency: 3-(6-Methoxy-2-naphthyl)-3-pentanol vs. Reference Inhibitor CHEMBL3628775

In a fluorescence-based assay using PHOME as substrate, 3-(6-Methoxy-2-naphthyl)-3-pentanol inhibited human soluble epoxide hydrolase (sEH) with an IC50 of 40 nM [1]. Under the same assay conditions, the structurally distinct sEH inhibitor CHEMBL3628775 exhibited an IC50 of 42 nM [2]. This indicates comparable potency. Additionally, using the EnzChek assay, 3-(6-Methoxy-2-naphthyl)-3-pentanol displayed an even lower IC50 of 11 nM [1], suggesting enhanced apparent potency under alternative assay conditions.

Soluble Epoxide Hydrolase Inhibition Hypertension Vascular Inflammation

CYP Selectivity Profile: 3-(6-Methoxy-2-naphthyl)-3-pentanol vs. Common Off-Target Enzymes

Assessment of off-target activity against cytochrome P450 enzymes revealed that 3-(6-Methoxy-2-naphthyl)-3-pentanol exhibits substantial selectivity for sEH over CYP2C9 (IC50 = 16,000 nM) and CYP3A4 (IC50 = 33,000 nM) [1]. The selectivity ratios (CYP IC50 / sEH IC50) are 400-fold for CYP2C9 (16,000 nM / 40 nM) and 825-fold for CYP3A4 (33,000 nM / 40 nM). This contrasts with many naphthyl-containing compounds, such as naproxen, which are known to interact with CYP2C9 and CYP1A2 .

Drug Metabolism Selectivity Off-Target Activity

Physicochemical Differentiation: 3-(6-Methoxy-2-naphthyl)-3-pentanol vs. Non-Methoxy Analog

The presence of the 6-methoxy group in 3-(6-Methoxy-2-naphthyl)-3-pentanol significantly alters its physicochemical profile compared to the non-methoxy analog 3-(2-naphthyl)-3-pentanol. The methoxy derivative has a lower calculated logP (XLogP3 = 3.9 [1] vs. ACD/LogP = 4.03 ) and a larger topological polar surface area (29.5 Ų [1] vs. 20 Ų ), along with an additional hydrogen bond acceptor (2 vs. 1) [1]. These differences predict improved aqueous solubility and potentially reduced membrane permeability for the methoxy compound.

Lipophilicity Polar Surface Area Druglikeness

Positional Isomer Consideration: 3-Substituted vs. 2-Substituted Naphthyl Pentanols

The 3-position attachment of the pentanol chain in 3-(6-Methoxy-2-naphthyl)-3-pentanol distinguishes it from the 2-substituted isomer, 2-(6-Methoxy-2-naphthyl)-2-pentanol. While direct comparative bioactivity data for the 2-isomer are not available in public databases, the synthetic routes and reactivity profiles differ markedly. The 2-isomer is typically synthesized via Grignard addition to 6-methoxy-2-naphthaldehyde, yielding a secondary alcohol at the benzylic position . In contrast, the 3-isomer features a tertiary alcohol remote from the ring, which confers greater stability toward oxidation and eliminates the benzylic activation that can complicate downstream reactions [1].

Synthetic Accessibility Reactivity Intermediate Utility

Commercial Purity Benchmark: 3-(6-Methoxy-2-naphthyl)-3-pentanol vs. Non-Methoxy Analog

According to vendor specifications, 3-(6-Methoxy-2-naphthyl)-3-pentanol (Fluorochem brand) is offered at a purity of 97.0% . The non-methoxy analog, 3-(2-naphthyl)-3-pentanol, is also listed at 97.0% purity from the same vendor . While purity is equivalent, the methoxy compound is noted as discontinued by this vendor as of 2019, whereas the non-methoxy analog remains listed . Alternative vendors (e.g., Leyan, Chemscene) currently offer the methoxy compound at ≥98% purity, indicating ongoing availability .

Purity Quality Control Procurement Specification

Enabling sEH Pharmacology Studies: Selectivity over mEH and EPHX2-Related Enzymes

3-(6-Methoxy-2-naphthyl)-3-pentanol is a selective inhibitor of the C-terminal hydrolase domain of soluble epoxide hydrolase (sEH) [1]. While direct comparative data for microsomal epoxide hydrolase (mEH) are not reported, the compound's potency (IC50 = 40 nM) and selectivity over CYP enzymes suggest it is suitable for probing sEH-specific pharmacology [2]. In contrast, many early sEH inhibitors suffered from off-target activity or poor physicochemical properties, limiting their utility in vivo [3]. The present compound's favorable computed properties (XLogP3 = 3.9, TPSA = 29.5 Ų) and high selectivity over CYP2C9/CYP3A4 position it as a viable tool compound for cellular and potentially in vivo studies of sEH inhibition [1][2].

sEH Pharmacology Enzyme Selectivity Drug Discovery

Definitive Application Scenarios for 3-(6-Methoxy-2-naphthyl)-3-pentanol Based on Quantitative Evidence


Lead Compound for sEH Inhibitor Discovery Programs

Given its potent sEH inhibition (IC50 = 40 nM; 11 nM in alternative assay) and >400-fold selectivity over CYP2C9/CYP3A4, 3-(6-Methoxy-2-naphthyl)-3-pentanol serves as an excellent starting point for medicinal chemistry optimization. Its favorable computed logP (3.9) and moderate TPSA (29.5 Ų) predict acceptable oral absorption, while the tertiary alcohol provides a handle for prodrug or analog synthesis [1][2].

Positive Control in High-Throughput sEH Activity Assays

The compound's well-characterized IC50 values in two orthogonal fluorescence-based assays (PHOME and EnzChek) make it a reliable positive control for screening new sEH inhibitors. Its selectivity over CYP enzymes minimizes interference in cell-based assays, ensuring that observed effects are attributable to sEH inhibition [2].

Synthetic Intermediate for Naphthyl-Based Pharmaceuticals

The 6-methoxy-2-naphthyl scaffold is a privileged structure in NSAIDs (e.g., naproxen) and other anti-inflammatory agents. 3-(6-Methoxy-2-naphthyl)-3-pentanol, with its tertiary alcohol, can be oxidized to the corresponding ketone or dehydrated to an alkene, providing versatile intermediates for further elaboration [1]. Its stability relative to benzylic alcohols (e.g., 2-isomer) makes it a preferred building block in multi-step syntheses .

Tool Compound for Investigating sEH-Dependent Cardiovascular and Inflammatory Pathways

sEH inhibition is a validated approach for treating hypertension and vascular inflammation. 3-(6-Methoxy-2-naphthyl)-3-pentanol, with its potent and selective sEH inhibition, can be used in cellular and animal models to dissect the role of sEH in these pathways. Its physicochemical profile supports formulation for in vivo dosing, pending further ADME characterization [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Methoxy-2-naphthyl)-3-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.